molecular formula C11H12F2N2 B13042437 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile

4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13042437
M. Wt: 210.22 g/mol
InChI Key: QYGLBXWVSJOMSF-UHFFFAOYSA-N
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Description

4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile is an organic compound that features a benzene ring substituted with two fluorine atoms, a nitrile group, and an aminobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps. One common method starts with the nitration of 2,6-difluorobenzene to introduce the nitrile group. This is followed by a substitution reaction where the nitrile group is replaced with an aminobutyl chain. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The aminobutyl chain can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(Aminobutyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The aminobutyl chain can interact with enzymes or receptors, while the fluorine atoms and nitrile group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminobutyl)guanidine: Similar structure with an aminobutyl chain but different functional groups.

    4-Aminobutylphosphonic acid: Contains an aminobutyl chain and a phosphonic acid group.

    N-(4-Aminobutyl)-N-ethylisoluminol: Features an aminobutyl chain and an ethylisoluminol group.

Properties

Molecular Formula

C11H12F2N2

Molecular Weight

210.22 g/mol

IUPAC Name

4-(1-aminobutyl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3

InChI Key

QYGLBXWVSJOMSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

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